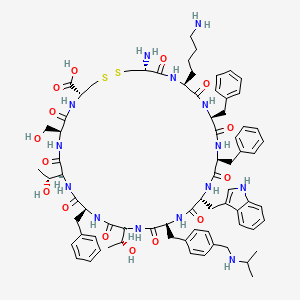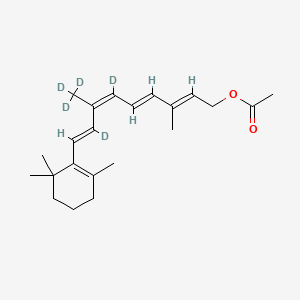
Antileishmanial agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-1 is a synthetic compound designed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health challenges due to the lack of effective vaccines and the limitations of current treatments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-1 involves the creation of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The process typically includes the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions. The yields of these reactions range from 69% to 84% .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
化学反応の分析
Types of Reactions: Antileishmanial agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiourea moiety, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the aryl or alkyl groups, altering the compound’s pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products of these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
科学的研究の応用
Antileishmanial agent-1 has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of thiourea derivatives.
Biology: The compound is used to investigate the biological pathways and molecular targets involved in leishmaniasis.
Medicine: this compound is evaluated for its potential as a therapeutic agent against leishmaniasis, with studies focusing on its efficacy, toxicity, and pharmacokinetics.
作用機序
Antileishmanial agent-1 exerts its effects by targeting the enzyme N-myristoyltransferase (NMT) in Leishmania species. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of NMT, inhibiting its activity and leading to the death of the parasite. Molecular docking studies have shown that hydrophobic, π-stacking, and hydrogen bond interactions play significant roles in the binding of this compound to NMT .
類似化合物との比較
Miltefosine: An alkylphosphocholine compound used to treat leishmaniasis.
Amphotericin B: A polyene antifungal that also exhibits antileishmanial activity.
Pentamidine: An aromatic diamidine used for treating various protozoal infections.
Comparison: Antileishmanial agent-1 is unique due to its specific targeting of N-myristoyltransferase, whereas other compounds like miltefosine and amphotericin B have broader mechanisms of action. Additionally, this compound has shown promising results in molecular docking studies, indicating a potentially higher selectivity and efficacy compared to existing treatments .
特性
分子式 |
C15H11Br2N3O |
|---|---|
分子量 |
409.07 g/mol |
IUPAC名 |
(4-bromophenyl)-[1-(4-bromophenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C15H11Br2N3O/c16-11-3-1-10(2-4-11)15(21)14-9-20(19-18-14)13-7-5-12(17)6-8-13/h1-9,15,21H |
InChIキー |
ADBZXYOFJKVXLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CN(N=N2)C3=CC=C(C=C3)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


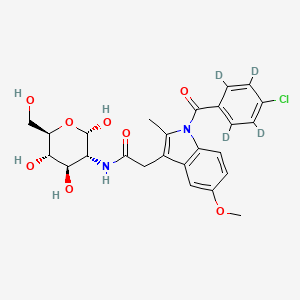


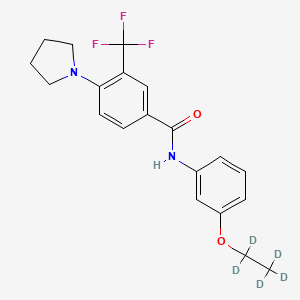

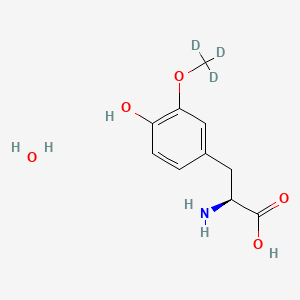
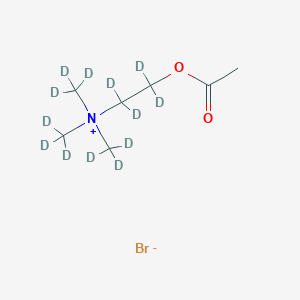
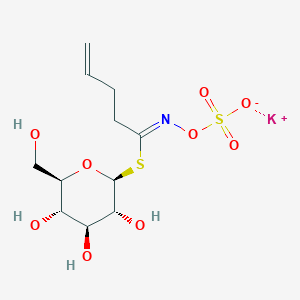
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
